molecular formula C13H23NO B14564593 N-Ethyl-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxamide CAS No. 61798-92-3

N-Ethyl-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B14564593
CAS No.: 61798-92-3
M. Wt: 209.33 g/mol
InChI Key: LYUTZOITQPXOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-1,7,7-trimethylbicyclo[221]heptane-2-carboxamide is a bicyclic amide compound with a unique structure that includes a bicyclo[221]heptane framework

Properties

CAS No.

61798-92-3

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

N-ethyl-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C13H23NO/c1-5-14-11(15)10-8-9-6-7-13(10,4)12(9,2)3/h9-10H,5-8H2,1-4H3,(H,14,15)

InChI Key

LYUTZOITQPXOPR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC2CCC1(C2(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Camphor: A bicyclic ketone with a similar bicyclo[2.2.1]heptane framework.

    Borneol: A bicyclic alcohol with a structure similar to camphor.

    Isoborneol: An isomer of borneol with similar properties.

Uniqueness

N-Ethyl-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxamide is unique due to its amide functional group, which imparts different chemical and biological properties compared to camphor, borneol, and isoborneol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.